4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2-methylphenyl)benzamide
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Overview
Description
4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2-methylphenyl)benzamide is an organic compound characterized by the presence of a chlorophenyl group, a sulfanyl group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2-methylphenyl)benzamide typically involves the following steps:
Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 4-chlorobenzenethiol with a suitable alkylating agent to form the sulfanyl intermediate.
Amidation Reaction: The intermediate is then reacted with 2-methylbenzoic acid or its derivatives under amidation conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the benzamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To optimize yield and purity, the reactions can be carried out in batch or continuous flow reactors.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Modified benzamide derivatives.
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2-methylphenyl)benzamide exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulation of biochemical pathways, potentially affecting cell signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-ethylbenzamide
- 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2,6-diethylphenyl)benzamide
Uniqueness
- Structural Features : The presence of the 2-methylphenyl group provides unique steric and electronic properties.
- Reactivity : Different reactivity patterns compared to similar compounds due to the specific arrangement of functional groups.
This detailed overview highlights the significance and versatility of 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2-methylphenyl)benzamide in various scientific and industrial contexts
Properties
Molecular Formula |
C21H18ClNOS |
---|---|
Molecular Weight |
367.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C21H18ClNOS/c1-15-4-2-3-5-20(15)23-21(24)17-8-6-16(7-9-17)14-25-19-12-10-18(22)11-13-19/h2-13H,14H2,1H3,(H,23,24) |
InChI Key |
AMHHBOKSUXGAEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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